Ethyl 3,3,5-trimethylcyclohexaneacetate
Description
Ethyl 3,3,5-trimethylcyclohexaneacetate is a cyclohexane-derived ester characterized by a substituted cyclohexyl backbone with three methyl groups at the 3, 3, and 5 positions and an ethyl acetate functional group. It is synthesized via condensation reactions involving 3,3,5-trimethylcyclohexanone, a precursor widely employed in solvents and high-density fuel synthesis (). For example, describes a method using 3,3,5-trimethylcyclohexanone with ethyl glyoxylate and DABCO in toluene to form structurally related α,β-unsaturated γ-ketoesters.
Properties
CAS No. |
32349-98-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethyl 2-(3,3,5-trimethylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
IETOGGAMSCXJPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3,3,5-trimethylcyclohexaneacetate with structurally or functionally related compounds, emphasizing molecular properties, applications, and toxicity profiles.
Key Comparisons:
Functional Group Variations :
- The substitution of the ethyl acetate group in the target compound with a salicylate group (as in Homosalate) introduces UV-filtering capabilities but also increases photodegradation risks ().
- Replacing the ester with a carboxylic acid (3,3,5-trimethylcyclohexaneacetic acid) alters solubility and reactivity, making it suitable for toxicological modeling ().
Application Divergence :
- While Homosalate is restricted to cosmetics, the target compound and its aromatic analogs (e.g., diphenylacetates) show broader industrial utility, such as in optical films or high-density fuels ().
Homosalate’s endocrine-disrupting properties contrast with the relatively stable profile of cyclohexanol derivatives ().
Structural Analysis:
- Homosalate vs. Target Compound : Both share the 3,3,5-trimethylcyclohexyl moiety, but Homosalate’s salicylate group enhances UV absorption at the cost of stability ().
- Cyclohexaneacetic Acid Derivative : The free carboxylic acid group increases polarity, impacting bioavailability and environmental persistence compared to the esterified target compound ().
Research Findings and Data Gaps
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